N-(4-Ethyl-3-hydroxyphenyl)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-Ethyl-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-ethyl-3-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(4-Ethyl-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(4-Ethyl-3-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(4-Ethyl-3-hydroxyphenyl)methanesulfonamide can be compared with similar compounds such as N-(4-Hydroxyphenyl)methanesulfonamide and N-(4-Methyl-3-hydroxyphenyl)methanesulfonamide. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific ethyl group, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-(4-ethyl-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-4-5-8(6-9(7)11)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
HTVYERUZCGBPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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